molecular formula C12H16N2O3 B2789830 6-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]picolinic acid CAS No. 1439896-59-9

6-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]picolinic acid

Cat. No.: B2789830
CAS No.: 1439896-59-9
M. Wt: 236.271
InChI Key: TXEGIDXSKWYELZ-UHFFFAOYSA-N
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Description

6-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]picolinic acid ( 1439896-59-9) is a picolinic acid derivative of significant interest in chemical and agricultural research. This compound features a molecular formula of C12H16N2O3 and a molecular weight of 236.27 g/mol . Picolinic acid scaffolds are a prominent subclass of synthetic auxin herbicides, known for their good absorption, conductivity, and broad-spectrum weed control activity . Researchers value these compounds for their potential to act as novel, efficient, and environmentally friendly herbicidal molecules, particularly in the development of new synthetic auxin herbicides that can help address growing weed resistance issues . The structural motif of a pyrazolyl group at the 6-position of the picolinic acid ring has been demonstrated in related compounds to serve as a potential lead structure for discovering new herbicidal agents with superior inhibitory effects on plant root growth compared to commercial standards . Applications: This compound is suited for use in agricultural chemistry research, specifically in the synthesis and development of novel auxin-like herbicides, structure-activity relationship (SAR) studies, and biological activity screening . Safety & Compliance: This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human or animal consumption . Please refer to the relevant Safety Data Sheet for detailed handling information.

Properties

IUPAC Name

6-(oxan-4-ylmethylamino)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c15-12(16)10-2-1-3-11(14-10)13-8-9-4-6-17-7-5-9/h1-3,9H,4-8H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXEGIDXSKWYELZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CNC2=CC=CC(=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]picolinic acid typically involves the reaction of picolinic acid derivatives with tetrahydro-2H-pyran-4-ylmethylamine under specific reaction conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Amide Bond Formation

The compound readily undergoes amide coupling reactions via its carboxylic acid group. This is facilitated by carbodiimide-based reagents (e.g., EDC, DCC) under mild conditions:

  • Reagents : EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole)

  • Conditions : Room temperature, anhydrous DMF or THF, 4–24 hours

  • Products : Stable amides with primary/secondary amines

This reaction is critical for derivatization in medicinal chemistry, enabling the attachment of pharmacophores or targeting moieties.

Esterification

The carboxylic acid group reacts with alcohols to form esters under acid catalysis:

  • Reagents : Methanol, ethanol, or tert-butanol with sulfuric acid or HCl gas

  • Conditions : Reflux in alcohol solvent, 12–48 hours

  • Products : Methyl, ethyl, or tert-butyl esters

For example, methyl ester formation improves solubility for further synthetic modifications.

Nucleophilic Substitution at the Amino Group

The secondary amine undergoes alkylation or acylation:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃)

    • Conditions : DMF, 60–80°C, 6–12 hours

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride)

    • Conditions : Dichloromethane, pyridine, 0°C to room temperature

These reactions modify the compound’s steric and electronic properties for structure-activity relationship (SAR) studies.

Metal Coordination

The pyridine nitrogen and carboxylic acid oxygen act as ligands for transition metals:

  • Metal ions : Zn²⁺, Fe³⁺, Cu²⁺

  • Conditions : Aqueous or methanolic solutions, pH 6–8, room temperature

  • Applications : Antimicrobial activity via Fe²⁺ chelation , catalytic roles in oxidation reactions

Oxidation

The pyridine ring resists oxidation, but the tetrahydro-2H-pyran moiety can be oxidized to form lactones or ketones under strong oxidants (e.g., KMnO₄).

Reduction

The amine group remains stable under hydrogenation (H₂/Pd-C), but nitro derivatives (synthesized via nitration) are reducible to amines .

Synthetic Routes and Key Intermediates

The compound is synthesized through multi-step protocols:

StepReaction TypeReagents/ConditionsProduct
1Protection of amineBoc₂O, DMAP, CH₂Cl₂, rtBoc-protected intermediate
2Coupling with picolinic acidEDC, HOBt, DMF, 0°C to rtCarboxamide intermediate
3DeprotectionTFA/CH₂Cl₂ (1:1), 2 hoursFinal compound

Comparative Reactivity Table

Reaction TypeReagentsConditionsKey Products/Applications
Amide formationEDC, HOBt, R-NH₂DMF, rt, 24hBioactive conjugates
EsterificationMeOH, H₂SO₄Reflux, 12hMethyl ester (improved solubility)
AlkylationMethyl iodide, K₂CO₃DMF, 60°C, 6hN-methyl derivative
Metal chelationFeCl₃, pH 7.4 bufferAq. solution, rtFe³⁺ complex (antimicrobial)

Mechanistic Insights

  • Amide Coupling : Activates the carboxylic acid via intermediate O-acylisourea, which reacts with amines to form amides.

  • Esterification : Protonation of the carboxylic acid enhances electrophilicity, enabling nucleophilic attack by alcohol .

  • Chelation : The pyridine-carboxylate system forms stable 5-membered chelate rings with divalent metals .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Recent studies have indicated that compounds structurally related to 6-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]picolinic acid exhibit promising anticancer properties. Research has shown that modifications to the picolinic acid structure can enhance cytotoxicity against various cancer cell lines. For instance, derivatives of picolinic acid have been synthesized and tested for their ability to inhibit tumor growth, suggesting a potential pathway for developing new anticancer agents .

1.2 Neurological Applications
The compound's structural features suggest potential applications in neuropharmacology. Picolinic acid derivatives are known to interact with neurotransmitter systems, particularly in modulating glutamate receptors, which are crucial for cognitive functions and neuroprotection. Preliminary studies indicate that 6-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]picolinic acid may enhance synaptic plasticity, making it a candidate for further exploration in treating neurodegenerative diseases .

Biochemical Research

2.1 Enzyme Inhibition Studies
In biochemical assays, 6-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]picolinic acid has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, its role as an inhibitor of certain kinases has been documented, which could provide insights into metabolic regulation and potential therapeutic targets for metabolic disorders .

2.2 Molecular Probes
The compound can also serve as a molecular probe in biological systems. Its unique structural characteristics allow it to be utilized in studying receptor-ligand interactions and cellular uptake mechanisms. This application is particularly relevant in drug development processes where understanding the pharmacokinetics and dynamics of new compounds is essential .

Mechanism of Action

The mechanism of action of 6-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]picolinic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the research.

Comparison with Similar Compounds

Structural Variations in Heterocyclic Core and Substituents

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Substituent Position & Type Key Differences vs. Target Compound Suppliers
6-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]picolinic acid (Target) Picolinic acid 6-position: Tetrahydro-2H-pyran-4-ylmethylamino Reference compound 5
6-[(Tetrahydro-2H-pyran-4-yl)amino]pyrimidine-4-carboxylic acid (CAS 1439899-02-1) Pyrimidinecarboxylic acid 6-position: Tetrahydro-2H-pyran-4-ylamino Pyrimidine core vs. picolinic acid; altered electronic density 5
6-((Tetrahydro-2H-pyran-4-yl)methoxy)nicotinic acid (CAS 1072855-70-9) Nicotinic acid 6-position: Tetrahydro-2H-pyran-4-ylmethoxy Methoxy linker vs. amino linker; nicotinic acid core 5
4-Amino-6-methyl-picolinic acid (CAS 1092299-41-6) Picolinic acid 4-position: Amino; 6-position: Methyl Substitution pattern diverges; smaller substituent 1

Key Observations

Nicotinic acid derivatives (e.g., CAS 1072855-70-9) shift the carboxylic acid group to the 3-position, which may affect hydrogen-bonding capabilities .

The methyl group in 4-amino-6-methyl-picolinic acid lacks the steric bulk of the tetrahydro-2H-pyran moiety, suggesting reduced conformational flexibility .

Synthetic Pathways :

  • Palladium-catalyzed methods (e.g., coupling with tetrahydro-2H-pyran-4-amine) are shared among analogs, but methoxy-linked derivatives may require nucleophilic aromatic substitution rather than cross-coupling .

Biological Activity

6-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]picolinic acid (CAS No. 1439896-59-9) is a chemical compound with potential biological activities that have garnered attention in various fields, including medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H16N2O3
  • Molecular Weight : 236.27 g/mol
  • IUPAC Name : 6-(oxan-4-ylmethylamino)pyridine-2-carboxylic acid

The biological activity of 6-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]picolinic acid is primarily attributed to its interaction with specific enzymes and receptors in biological systems. The compound's unique structure allows it to act as a ligand, influencing various biochemical pathways. Research indicates that it may modulate the activity of certain neurotransmitter receptors, which could have implications for neurological disorders.

1. Antioxidant Properties

Studies have shown that compounds similar to 6-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]picolinic acid exhibit significant antioxidant activity. This property is crucial for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

2. Neuroprotective Effects

Preliminary research suggests that this compound may possess neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease. Its ability to interact with neurotransmitter systems may help in mitigating neuronal damage and promoting cognitive function.

3. Antimicrobial Activity

There is emerging evidence that 6-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]picolinic acid exhibits antimicrobial properties against certain bacterial strains. This aspect is particularly relevant in the development of new antibiotics amid rising antibiotic resistance.

Case Study 1: Neuroprotection in Animal Models

A study conducted on animal models demonstrated that administration of 6-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]picolinic acid resulted in reduced neuronal apoptosis and improved behavioral outcomes in models of induced neurodegeneration. The findings suggest a potential therapeutic application for neurodegenerative diseases.

Case Study 2: Antioxidant Activity Assessment

In vitro assays measuring the antioxidant capacity of the compound revealed its effectiveness in scavenging free radicals, indicating a strong potential for use as a dietary supplement or therapeutic agent aimed at reducing oxidative damage.

Comparison with Similar Compounds

Compound NameMolecular FormulaKey Biological Activity
Picolinic Acid DerivativesC7H7NO2Neuroprotective, Antioxidant
Tetrahydro-2H-Pyran DerivativesVariesAntimicrobial, Antioxidant

Q & A

Q. What are the recommended synthetic routes for 6-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]picolinic acid, and how do reaction conditions influence yield?

Synthesis typically involves coupling picolinic acid derivatives with tetrahydro-2H-pyran-4-ylmethylamine. A two-step approach is common:

  • Step 1 : Activation of the carboxylic acid group (e.g., via HATU or EDC coupling reagents) to form an intermediate acyl chloride or active ester .
  • Step 2 : Amidation with tetrahydro-2H-pyran-4-ylmethylamine under mild basic conditions (e.g., triethylamine in DMF or ACN) .
    Key factors : Temperature (RT to 60°C), solvent polarity, and stoichiometric ratios of reagents significantly impact yield. For example, excess amine (1.5–2 eq) improves coupling efficiency, while higher temperatures may lead to by-product formation (e.g., hydrolysis of the activated intermediate) .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR should confirm the presence of the tetrahydro-2H-pyran ring (δ ~3.5–4.0 ppm for pyran-OCH2_2 and δ ~1.5–2.0 ppm for cyclohexyl protons) and the picolinic acid backbone (aromatic protons at δ ~7.0–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular ion peak (C12_{12}H16_{16}N2_2O3_3) with a theoretical m/z of 236.1162 .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What are the stability considerations for this compound under laboratory storage conditions?

  • Storage : Store at –20°C in anhydrous DMSO or ACN to prevent hydrolysis of the amide bond. Avoid prolonged exposure to moisture or acidic/basic conditions .
  • Degradation pathways : Hydrolysis of the tetrahydro-2H-pyran ring under strong acidic conditions (pH < 3) or oxidation of the amino group in the presence of light .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis or biological activity of this compound?

  • Density Functional Theory (DFT) : Predict reaction energetics for coupling steps (e.g., activation barriers for amide bond formation) .
  • Molecular Docking : Screen against target proteins (e.g., enzymes with picolinic acid-binding sites) to predict binding affinity. The tetrahydro-2H-pyran group may enhance hydrophobic interactions in active sites .
  • MD Simulations : Assess stability of the compound in biological membranes or solvent systems .

Q. What strategies resolve contradictory data in biological assays (e.g., inconsistent IC50_{50}50​ values)?

  • Assay standardization : Control variables such as buffer pH (e.g., phosphate vs. Tris buffers), solvent (DMSO concentration ≤1%), and cell passage number .
  • Metabolite interference : Use LC-MS to detect degradation products or metabolites that may alter activity .
  • Orthogonal assays : Validate results with complementary techniques (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .

Q. How can regioselectivity be achieved in modifying the picolinic acid scaffold?

  • Directed ortho-metalation : Use lithium amides (e.g., LDA) to functionalize the 6-position of picolinic acid before coupling with the tetrahydro-2H-pyran group .
  • Protecting groups : Temporarily block the carboxylic acid with tert-butyl esters to direct reactions to the amino or pyran moieties .

Q. What analytical methods quantify trace impurities in bulk synthesized material?

  • UPLC-MS/MS : Detect impurities at ppm levels (e.g., unreacted starting materials or oxidation by-products) .
  • ICP-OES : Screen for heavy metal catalysts (e.g., Pd residues from coupling reactions) .

Methodological Notes

  • Synthetic optimization : Use Design of Experiments (DoE) to systematically vary reaction parameters (temperature, solvent, catalyst loading) .
  • Data contradiction : Cross-reference with structurally analogous compounds (e.g., fluorinated picolinic acids) to identify trends in reactivity or bioactivity .

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